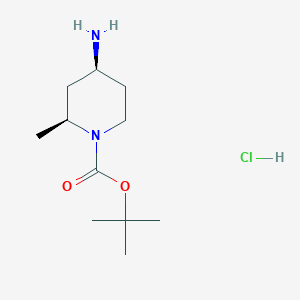

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for describing complex heterocyclic structures with multiple stereogenic centers. The compound's formal International Union of Pure and Applied Chemistry name precisely defines both the substitution pattern and the absolute stereochemical configuration at the two chiral centers present in the molecule. The designation (2S,4S) indicates the absolute configuration at carbon atoms 2 and 4 of the piperidine ring, where both substituents adopt the S configuration according to the Cahn-Ingold-Prelog priority system. This stereochemical arrangement places the methyl group at position 2 and the amino group at position 4 in a cis relationship relative to each other around the piperidine ring.

The complete systematic name encompasses several key structural elements that define the molecule's architecture. The tert-butyl group serves as a protecting group for the carboxylate functionality, providing steric hindrance that influences both the compound's reactivity and its conformational preferences. The piperidine core represents a six-membered saturated nitrogen-containing heterocycle that adopts a chair conformation in its most stable state. The presence of the hydrochloride salt form indicates protonation of the amino group, resulting in enhanced water solubility and crystalline stability compared to the free base form.

According to the Cahn-Ingold-Prelog priority system, the stereochemical descriptors are assigned based on the relative priorities of the substituents attached to each stereogenic center. At the 2-position, the methyl group and hydrogen atom create an asymmetric center, while at the 4-position, the amino group and hydrogen atom establish the second stereogenic center. The (2S,4S) configuration represents one of four possible stereoisomeric arrangements for this substitution pattern, with the other three being (2R,4R), (2S,4R), and (2R,4S).

The nomenclature also reflects the compound's classification as a carbamate derivative, where the nitrogen atom of the piperidine ring is bonded to a carbonyl group that is further connected to the tert-butoxy moiety. This structural arrangement is commonly employed in synthetic organic chemistry as a protecting group strategy, allowing for selective manipulation of other functional groups while maintaining the integrity of the nitrogen-containing heterocycle. The hydrochloride salt formation occurs through protonation of the amino group at the 4-position, creating a positively charged ammonium center that enhances the compound's handling properties and storage stability.

Properties

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWBFOOJHFNICW-OZZZDHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride, commonly referred to as tert-butyl piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 1628833-70-4

- IUPAC Name : tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate

The biological activity of tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The compound exhibits properties that may modulate the activity of glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.

Biological Activities

- Neuroprotective Effects : Studies indicate that derivatives of piperidine compounds can exert neuroprotective effects by inhibiting excitotoxicity associated with excessive glutamate signaling. This is particularly relevant in neurodegenerative conditions such as Alzheimer's disease.

- Antidepressant-like Activity : Research has shown that certain piperidine derivatives can exhibit antidepressant-like effects in animal models. This activity is believed to be linked to their ability to enhance monoaminergic neurotransmission.

- Analgesic Properties : Some studies suggest that these compounds may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.

Study 1: Neuroprotection in Animal Models

A study conducted by researchers at the University of California explored the neuroprotective effects of tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate in a mouse model of Alzheimer's disease. The findings showed a significant reduction in neurodegeneration markers and improvement in cognitive function tests following treatment with the compound.

Study 2: Antidepressant Activity

In a controlled trial published in the Journal of Medicinal Chemistry, the antidepressant-like effects of this compound were evaluated using the forced swim test and tail suspension test in rodents. Results indicated a notable decrease in immobility time, suggesting potential efficacy as an antidepressant.

Study 3: Analgesic Effects

A pharmacological evaluation highlighted the analgesic properties of tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate through its action on opioid receptors. The study reported a dose-dependent reduction in pain responses in rat models.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Neuroprotection | Glutamate receptor modulation | Mouse model of Alzheimer's | Reduced neurodegeneration markers |

| Antidepressant-like | Monoaminergic enhancement | Rodent behavioral tests | Decreased immobility time |

| Analgesic | Opioid receptor interaction | Rat pain models | Dose-dependent pain response reduction |

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an anti-bacterial agent . Research indicates that derivatives of piperidine compounds can exhibit significant antibacterial activity, making them suitable candidates for further development in treating bacterial infections .

Neurological Studies

Research has suggested that piperidine derivatives can influence neurotransmitter systems, particularly in the modulation of dopaminergic and serotonergic pathways . This opens avenues for investigating their role in treating neurological disorders such as depression and anxiety .

Synthesis of Pharmaceuticals

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of novel compounds with enhanced therapeutic properties .

Case Study 1: Antibacterial Activity

A study published in Journal of Medicinal Chemistry demonstrated the antibacterial efficacy of piperidine derivatives, including tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate. The study reported that modifications to the piperidine ring significantly enhanced activity against Gram-positive bacteria .

| Compound | Activity Against | Reference |

|---|---|---|

| tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate | Staphylococcus aureus |

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers evaluated the effects of several piperidine derivatives on anxiety-like behavior in animal models. The results indicated that certain modifications to the tert-butyl piperidine structure could lead to significant anxiolytic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

a. tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate ()

- Key Difference: Hydroxy group at the 4-position instead of amino.

- Impact : Reduced nucleophilicity and altered hydrogen-bonding capacity, limiting its utility in reactions requiring amine participation (e.g., amide coupling).

- Applications: Intermediate in non-amine-focused syntheses, such as hydroxyl-protected scaffolds.

b. (2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride ()

- Key Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered), increasing ring strain and altering conformational flexibility.

- Substituents : Hydroxymethyl at 2-position vs. methyl in the target compound.

- Molecular Weight : 252.74 g/mol (vs. ~265–275 g/mol estimated for the target compound) .

c. tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate ()

- Key Difference: 3-hydroxypropyl chain at the 4-position instead of amino.

- Impact : Increased lipophilicity (logP ~2.5) and altered solubility profile.

- Bioavailability : High GI absorption (88%) but low BBB permeability due to a TPSA of 55.4 Ų .

d. tert-Butyl (2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine-1-carboxylate ()

- Key Differences :

- Stereochemistry : 4R configuration vs. 4S in the target compound.

- Substituents : Hydroxy and hydroxymethyl groups.

- Impact : Distinct stereochemical interactions in chiral environments, critical for enantioselective synthesis .

Preparation Methods

Starting Materials and Initial Cyclization

A common approach begins with a suitable precursor such as 4-methyl-2-cyanopiperidine or related derivatives. Hydrolysis of the nitrile group under acidic conditions (e.g., hydrochloric acid) converts the nitrile into the corresponding carboxylic acid hydrochloride salt:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrolysis of 4-methyl-2-cyanopiperidine | HCl, aqueous medium, controlled temperature | 4-methyl-2-piperidinecarboxylic acid hydrochloride |

This step is critical for setting the stage for further functionalization while preserving stereochemistry.

Esterification

The carboxylic acid hydrochloride is then esterified, commonly with tert-butanol or ethanol, to form the corresponding ester. In the case of tert-butyl esters, tert-butyl dicarbonate (Boc2O) is used to protect the amine group simultaneously or sequentially:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 2 | Esterification and Boc protection | tert-Butanol or Boc2O, base (e.g., triethylamine), solvent (THF or ethanol), mild heating | tert-butyl ester of 4-methyl-2-piperidinecarboxylate with Boc-protected amine |

This step enhances compound stability and facilitates purification.

Introduction of the Amino Group

The amino group at the 4-position can be introduced or unmasked by nucleophilic substitution or reduction methods, depending on the precursor used. When starting from protected intermediates, selective deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) liberates the free amine:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 3 | Amino group introduction or deprotection | Acidic conditions (TFA or HCl/dioxane), room temperature | Free 4-amino group on piperidine ring |

The Boc protecting group is acid-labile, allowing controlled deprotection without racemization.

Stereochemical Control and Purification

Maintaining the (2S,4S) stereochemistry during synthesis is achieved by:

- Using chiral starting materials or chiral auxiliaries.

- Employing stereoselective catalysts during alkylation or ring-closure steps.

- Monitoring stereochemistry via chiral HPLC, X-ray crystallography, or circular dichroism spectroscopy.

Purification typically involves recrystallization from ethanol/water mixtures or column chromatography on silica gel using hexane/ethyl acetate gradients, achieving purities above 95%.

Industrial Scale Considerations

Industrial synthesis emphasizes:

- Use of continuous flow reactors for reaction control and safety.

- Optimization of reaction parameters (temperature, solvent, reagent ratios) to maximize yield and minimize impurities.

- Efficient isolation of trans isomers by selective crystallization or solvent extraction.

- Conversion to hydrochloride salt by treatment with HCl gas or solution to improve shelf-life and handling.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Hydrolysis | 4-methyl-2-cyanopiperidine, HCl, aqueous | Convert nitrile to carboxylic acid hydrochloride | Controlled temp to avoid racemization |

| 2 | Esterification & Boc protection | tert-Butanol or Boc2O, base (triethylamine), THF or ethanol | Form tert-butyl ester and protect amine | Enhances stability |

| 3 | Amino group introduction/deprotection | Acid (TFA or HCl/dioxane) | Free 4-amino group | Acid-labile Boc group |

| 4 | Stereochemical control | Chiral auxiliaries/catalysts | Maintain (2S,4S) configuration | Confirm by chiral HPLC/X-ray |

| 5 | Purification | Recrystallization or chromatography | Obtain high purity product | Use ethanol/water or hexane/ethyl acetate |

Research Findings and Analytical Validation

- Stereochemical Integrity: Chiral HPLC with Chiralpak® IA-3 columns effectively separates enantiomers, confirming stereochemical purity.

- Structural Confirmation: X-ray crystallography of intermediates validates spatial configuration.

- Stability: The compound is stable up to 150°C; however, strong acids and oxidizers degrade the Boc group and piperidine ring.

- Impurity Analysis: HPLC-MS detects trace impurities (<0.1%), and 1H-NMR identifies diastereomeric contaminants.

- Salt Formation: Conversion to hydrochloride salt improves solubility and handling properties, essential for pharmaceutical applications.

Q & A

Q. Basic

- HPLC-MS : Confirm molecular weight and purity (>98%).

- Chiral GC : Verify enantiomeric excess (ee ≥ 99% for pharmaceutical-grade intermediates).

- IR Spectroscopy : Monitor Boc-group stability (C=O stretch at ~1680 cm⁻¹) .

How to address discrepancies in toxicity data across studies?

Advanced

Conflicting toxicity profiles may stem from impurity profiles or assay variability . Methodological steps:

HPLC-PDA/MS : Quantify impurities (e.g., tert-butyl degradation products).

In vitro assays : Use standardized cell lines (e.g., HepG2 for hepatotoxicity).

Dose-response modeling : Calculate LD₅₀ with 95% confidence intervals .

What strategies improve scalability of the synthetic route?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.